molecular formula C11H17NO B2771116 2-Methoxy-2-phenylbutan-1-amine CAS No. 55144-30-4

2-Methoxy-2-phenylbutan-1-amine

Cat. No.: B2771116
CAS No.: 55144-30-4
M. Wt: 179.263
InChI Key: ZRXNASZINLKNJT-UHFFFAOYSA-N
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Description

2-Methoxy-2-phenylbutan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxy group (-OCH3) and a phenyl group (-C6H5) attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-phenylbutan-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reductive amination of 2-methoxy-2-phenylbutanone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Raney nickel or platinum on carbon are often employed to facilitate the hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-2-phenylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxy-2-phenylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-2-phenylbutan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The methoxy and phenyl groups contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

  • 2-Methoxy-1-phenylbutan-1-amine
  • 2-Methoxy-2-phenylpropan-1-amine
  • 2-Methoxy-2-phenylpentan-1-amine

Comparison: 2-Methoxy-2-phenylbutan-1-amine is unique due to its specific structural arrangement, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in various applications .

Properties

IUPAC Name

2-methoxy-2-phenylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-11(9-12,13-2)10-7-5-4-6-8-10/h4-8H,3,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXNASZINLKNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)(C1=CC=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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